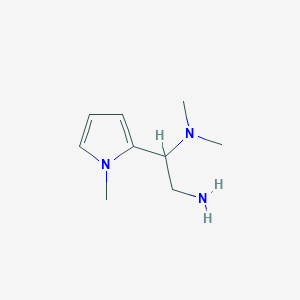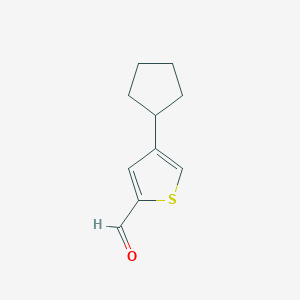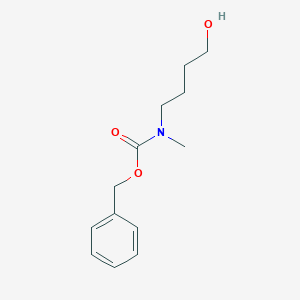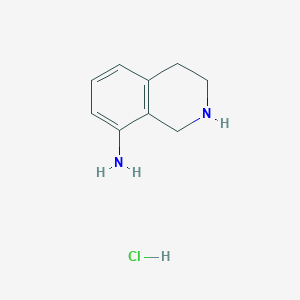
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Übersicht
Beschreibung
“N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H17N3 . It is a derivative of ethanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central ethane-1,2-diamine core, with the hydrogen atoms on the nitrogen atoms replaced by methyl groups . Attached to one of the carbon atoms is a 1-methyl-1H-pyrrol-2-yl group .Wissenschaftliche Forschungsanwendungen
Tryptamines and Their Derivatives
A review on tryptamines, including dimethyltryptamine (DMT), explores their structures, effects, pharmacology, and toxicity. Tryptamines, derived from the amino acid tryptophan, include serotonin and melatonin as well as compounds known for hallucinogenic properties like psilocybin and DMT (R. Tittarelli et al., 2014). This work discusses the potential therapeutic applications beyond their psychoactive effects, offering insights into their broad biological significance and possible relevance to novel compounds.
Calixpyrrole and Its Applications
The self-assembly of supramolecular capsules derived from calixpyrrole components is discussed, highlighting their ease of synthesis and structural analogy to calix[4]arenes. These capsules have potential applications in molecular encapsulation and sensing technologies (P. Ballester, 2011). The review provides insight into the chemical versatility and application of pyrrole derivatives, which might be indirectly relevant to the study of N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine.
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) reviews their occurrence in various environments and discusses the need for further research on their occurrence, environmental fate, and toxicity. This review underscores the importance of understanding the environmental impact and potential health implications of chemical compounds (E. A. Zuiderveen et al., 2020).
Dimethyltryptamine's Biological Functions
A paper discusses dimethyltryptamine's (DMT) role beyond its psychotropic effects, suggesting it might have physiological significance in cellular protective mechanisms. DMT's endogenous presence and its interaction with the sigma-1 receptor highlight its potential in developing medical therapies (E. Frecska et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been used as chelating diamines for the preparation of metal complexes . These complexes can function as homogeneous catalysts in various chemical reactions .
Mode of Action
It is known that similar compounds can act as precursors to imidazolidines by condensation with ketones or aldehydes . This suggests that N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine may interact with its targets through a similar mechanism.
Biochemical Pathways
Based on its potential role as a precursor to imidazolidines , it may be involved in the synthesis of these compounds and their downstream effects.
Result of Action
As a potential precursor to imidazolidines , it may contribute to the synthesis of these compounds and their associated effects.
Action Environment
Similar compounds are often stored in dark places and under inert atmospheres to maintain their stability .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrol-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLIFBUFGFUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)







